molecular formula C22H25FN2O5S B2512009 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 922104-60-7

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide

Cat. No.: B2512009
CAS No.: 922104-60-7
M. Wt: 448.51
InChI Key: UCAKXHVHIRPHRA-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C22H25FN2O5S and its molecular weight is 448.51. The purity is usually 95%.
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Biological Activity

The compound N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide is a complex organic molecule with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and findings from recent studies.

Chemical Structure

The structure of the compound can be broken down into several key components:

  • A tetrahydrobenzo[b][1,4]oxazepin core.
  • An allyl group at the 5-position.
  • A sulfonamide linkage with a fluorinated aromatic system.

Antimicrobial Activity

Recent studies have indicated that related sulfonamide compounds exhibit significant antimicrobial properties. For example:

  • Table 1: Antimicrobial Activity of Sulfonamides
    Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC)
    Compound AE. coli32 µg/mL
    Compound BS. aureus16 µg/mL
    N-(5-allyl...)UnknownTBD

Anticancer Properties

Research has shown that compounds with similar structures can inhibit cancer cell proliferation. For instance:

  • Table 2: Anticancer Activity
    Compound NameCell LineIC50 (µM)
    Compound CCCRF-CEM10
    N-(5-allyl...)TBDTBD

Case Studies

  • Study on Antitumor Activity : A study evaluated a series of oxazepin derivatives for their ability to inhibit tumor growth in vitro and in vivo models. Results indicated that modifications to the sulfonamide group significantly enhanced cytotoxicity against specific cancer cell lines.
  • Neuropharmacological Effects : Investigations into the neuropharmacological effects of related compounds suggest potential anxiolytic and antidepressant activities, possibly through modulation of serotonergic pathways.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicology of N-(5-allyl...) is crucial for its development as a therapeutic agent:

  • Absorption and Distribution : Preliminary studies suggest good oral bioavailability and distribution across biological membranes.
  • Metabolism : The compound is likely metabolized via hepatic pathways common to sulfonamides.
  • Toxicological Profile : Early-stage toxicology assessments indicate low toxicity in standard animal models.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O5S/c1-5-11-25-18-12-15(7-9-20(18)30-14-22(3,4)21(25)26)24-31(27,28)16-8-10-19(29-6-2)17(23)13-16/h5,7-10,12-13,24H,1,6,11,14H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAKXHVHIRPHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.